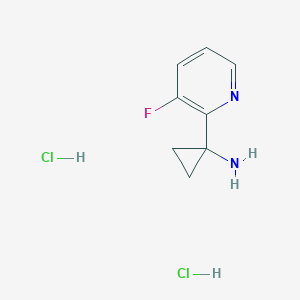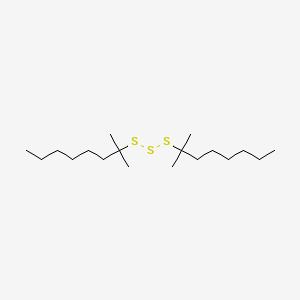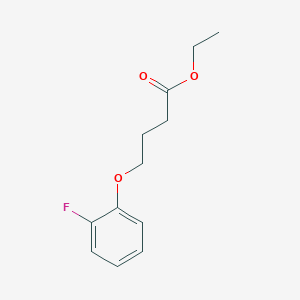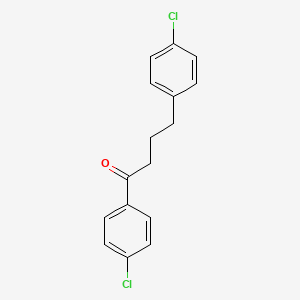
Stigmasterol 3-stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stigmasterol 3-stearate is a phytosterol ester derived from stigmasterol and stearic acid. Phytosterols are plant-derived sterols that are structurally similar to cholesterol. Stigmasterol, in particular, is found in various plant sources such as soybeans, vegetables, and medicinal herbs. The esterification of stigmasterol with stearic acid results in this compound, which combines the beneficial properties of both compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Stigmasterol 3-stearate can be synthesized through chemical esterification. The process involves the reaction of stigmasterol with stearic acid in the presence of a catalyst, typically an acid catalyst like sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors for the esterification reaction, followed by purification steps to isolate the desired product. The purity of the final product is ensured through quality control measures, including spectroscopic analysis and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Stigmasterol 3-stearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the double bonds present in the stigmasterol moiety.
Hydrolysis: The ester bond can be hydrolyzed to yield stigmasterol and stearic acid.
Thermo-oxidative Degradation: The compound is prone to degradation under high temperatures and oxidative conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Thermo-oxidative Degradation: Elevated temperatures (e.g., 180°C) and exposure to oxygen accelerate degradation.
Major Products Formed
Oxidation: Various oxidized derivatives of stigmasterol.
Reduction: Reduced forms of stigmasterol with modified double bonds.
Hydrolysis: Free stigmasterol and stearic acid.
Thermo-oxidative Degradation: Degradation products include smaller sterol fragments and fatty acids.
Applications De Recherche Scientifique
Stigmasterol 3-stearate has diverse applications in scientific research:
Chemistry: Used as a model compound to study esterification and sterol chemistry.
Biology: Investigated for its role in plant stress responses and cellular processes.
Medicine: Explored for its potential anti-inflammatory, anti-diabetic, and anti-tumor properties.
Mécanisme D'action
Stigmasterol 3-stearate exerts its effects through various molecular mechanisms:
Anti-inflammatory: Inhibits pro-inflammatory cytokines and enzymes.
Anti-diabetic: Enhances insulin sensitivity and glucose uptake.
Anti-tumor: Induces apoptosis and inhibits proliferation of cancer cells by modulating signaling pathways such as PI3K/Akt and cyclin-dependent kinases
Comparaison Avec Des Composés Similaires
Similar Compounds
β-Sitosterol: Another phytosterol with similar cholesterol-lowering effects.
Campesterol: Structurally similar to stigmasterol but with different biological activities.
Ergosterol: A fungal sterol with distinct properties compared to plant sterols.
Uniqueness
Stigmasterol 3-stearate is unique due to its combined properties of stigmasterol and stearic acid, offering benefits such as enhanced stability and bioavailability. Its specific ester structure also allows for targeted applications in various fields, making it a versatile compound for research and industrial use .
Propriétés
Numéro CAS |
23838-16-6 |
|---|---|
Formule moléculaire |
C47H82O2 |
Poids moléculaire |
679.2 g/mol |
Nom IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate |
InChI |
InChI=1S/C47H82O2/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-45(48)49-40-31-33-46(6)39(35-40)27-28-41-43-30-29-42(47(43,7)34-32-44(41)46)37(5)25-26-38(9-2)36(3)4/h25-27,36-38,40-44H,8-24,28-35H2,1-7H3/b26-25+/t37-,38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 |
Clé InChI |
OCCJRXYEZCKHHI-DZTXZVRESA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)/C=C/[C@@H](CC)C(C)C)C)C |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)C=CC(CC)C(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





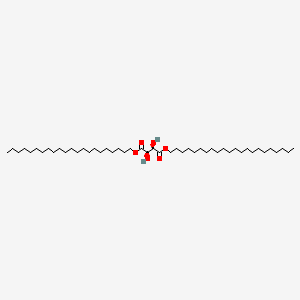
![5-Benzocyclooctenepropanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12644306.png)
![Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12644313.png)

![1-[2-(1,3-Benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-yl]ethanone](/img/structure/B12644322.png)
